2,4-dimethoxy-3-methylphenol
Overview
Description
2,4-dimethoxy-3-methylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two methoxy groups and one methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-3-methylphenol typically involves the methylation of isoeugenol. The process begins by adding isoeugenol to a solution of potassium hydroxide, followed by the addition of dimethyl sulfate under stirring conditions. The resulting oil layer is then distilled to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
2,4-dimethoxy-3-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-3-methylphenol involves its interaction with molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various biochemical processes. The compound can act as an antioxidant by donating electrons to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Phenol, 3,4-dimethoxy-: Similar structure but with different positions of methoxy groups.
Isoeugenol methyl ether: Another related compound with similar functional groups.
Uniqueness
2,4-dimethoxy-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19676-67-6 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,4-dimethoxy-3-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5,10H,1-3H3 |
InChI Key |
FMFMDOJFLHYBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.